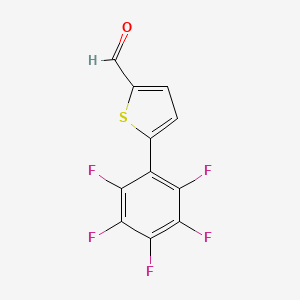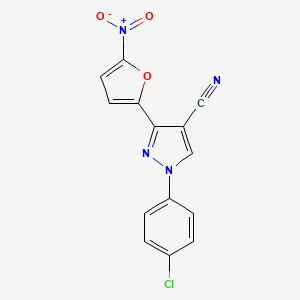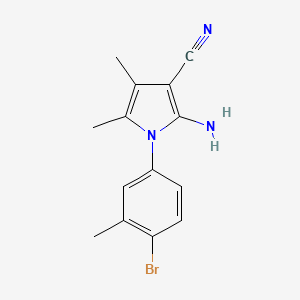
2-(Pyrrolidin-1-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-1-ylmethyl)piperazine is a heterocyclic organic compound that features both a pyrrolidine and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylmethyl)piperazine typically involves the alkylation of piperazine with a pyrrolidine derivative. One common method is the reaction of piperazine with pyrrolidine-1-carboxaldehyde under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, which is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Pyrrolidin-1-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered nitrogen functionalities.
Substitution: Various N-substituted derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-1-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)piperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist at specific receptor sites, modulating biological pathways and exerting its effects. For example, it may interact with GABA receptors, influencing neurotransmission and exhibiting potential anxiolytic or anticonvulsant properties.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A five-membered nitrogen-containing heterocycle with significant biological activity.
Piperazine: A six-membered nitrogen-containing heterocycle widely used in medicinal chemistry.
N-Methylpiperazine: A derivative of piperazine with a methyl group attached to the nitrogen atom.
Uniqueness: 2-(Pyrrolidin-1-ylmethyl)piperazine is unique due to the presence of both pyrrolidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C9H19N3 |
|---|---|
Molekulargewicht |
169.27 g/mol |
IUPAC-Name |
2-(pyrrolidin-1-ylmethyl)piperazine |
InChI |
InChI=1S/C9H19N3/c1-2-6-12(5-1)8-9-7-10-3-4-11-9/h9-11H,1-8H2 |
InChI-Schlüssel |
OCZSJMLHVOLIBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2CNCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Acetylbenzo[d]oxazole-4-carboxamide](/img/structure/B12868953.png)



![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)




![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)

